Methyl 2-amino-2-(4-methylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group and a methyl ester group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate typically involves the reaction of 4-methylbenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure.
Methyl 2-amino-2-phenylacetate: A compound with a similar ester and amino group but without the methyl substitution on the phenyl ring.
Uniqueness
Methyl 2-amino-2-(4-methylphenyl)acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its potential as a pharmaceutical intermediate and its utility in organic synthesis.
Properties
IUPAC Name |
methyl 2-amino-2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUENJNFACTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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